3-Demethoxyfortimicin A tetrahydrochloride

Description

3-Demethoxyfortimicin A tetrahydrochloride: is a derivative of fortimicin, an aminoglycoside antibiotic. This compound is known for its antibacterial properties and is used in various scientific research applications. It is particularly noted for its activity against a broad spectrum of bacterial strains.

Properties

Molecular Formula |

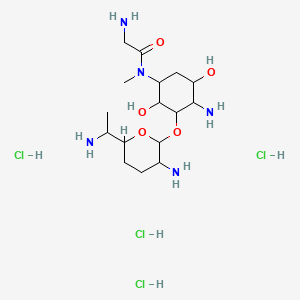

C16H37Cl4N5O5 |

|---|---|

Molecular Weight |

521.3 g/mol |

IUPAC Name |

2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxycyclohexyl]-N-methylacetamide;tetrahydrochloride |

InChI |

InChI=1S/C16H33N5O5.4ClH/c1-7(18)11-4-3-8(19)16(25-11)26-15-13(20)10(22)5-9(14(15)24)21(2)12(23)6-17;;;;/h7-11,13-16,22,24H,3-6,17-20H2,1-2H3;4*1H |

InChI Key |

IDYYUJFKDCFZHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(C(CC(C2O)N(C)C(=O)CN)O)N)N)N.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Demethoxyfortimicin A involves several key steps. One of the primary methods includes the selective reactions of 3-O-demethyl-3-O-methanesulfonyl-4-N,5-O-methylenefortimicin derivatives. The process involves the treatment of 1,2’,6’-tri-N-benzyloxycarbonyl-3-O-demethylfortimicin B with formaldehyde in aqueous methanol to form an oxazolidine intermediate. This intermediate is then converted to a carbamate using sodium hydride in dimethylformamide. The carbamate is further converted to a methanesulfonate using methanesulfonyl chloride in pyridine. Finally, the methanesulfonate is treated with sodium cyanoborohydride and sodium azide in methanol in the presence of formaldehyde and acetic acid to yield 3-Demethoxyfortimicin A .

Industrial Production Methods: Industrial production methods for 3-Demethoxyfortimicin A tetrahydrochloride are not extensively documented in the public domain. the process likely involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Demethoxyfortimicin A undergoes various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

Chemistry: In chemistry, 3-Demethoxyfortimicin A is used as a model compound to study the reactivity and stability of aminoglycoside antibiotics.

Biology: In biological research, it is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.

Medicine: In medicine, 3-Demethoxyfortimicin A is studied for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

Industry: In the industrial sector, this compound is used in the development of new antibiotics and as a reference standard in quality control processes.

Mechanism of Action

3-Demethoxyfortimicin A exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding disrupts the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis .

Comparison with Similar Compounds

- Fortimicin A

- 3-O-Demethylfortimicin A

- 2-Deoxyfortimicin A

- 2-Epi-Fortimicin A

Comparison: 3-Demethoxyfortimicin A is unique due to the absence of a methoxy group at the C-3 position, which differentiates it from other fortimicin derivatives. This structural difference can influence its antibacterial activity and spectrum of action. For instance, 3-O-Demethylfortimicin A has a methoxy group at the C-3 position, which may affect its binding affinity to bacterial ribosomes and its overall efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.